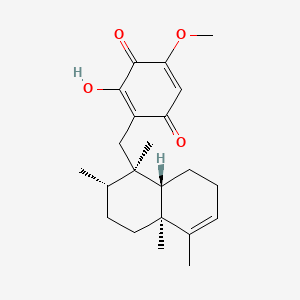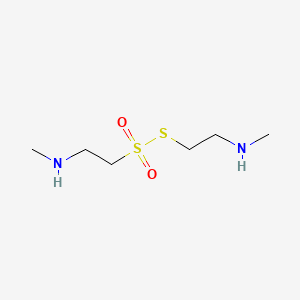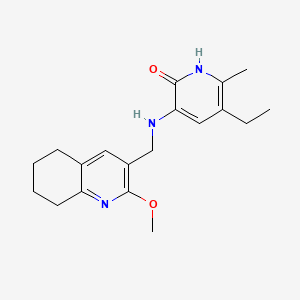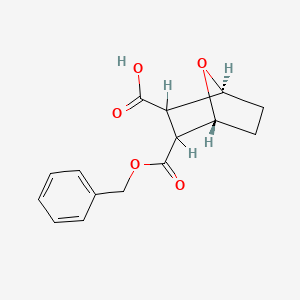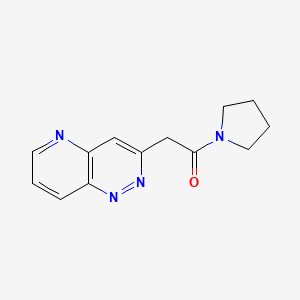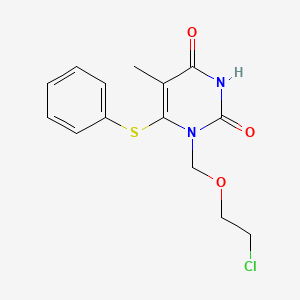
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 2-chloroethoxy methyl group, a methyl group, and a phenylthio group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic conditions.
Introduction of the 2-Chloroethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with 2-chloroethanol in the presence of a base such as potassium carbonate.
Substitution with the Phenylthio Group: The final step includes the nucleophilic substitution of the methyl group with a phenylthio group using thiophenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is primarily based on its ability to interact with biological targets through its functional groups. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The chloroethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-methyl-6-(phenylthio)-: Lacks the chloroethoxy group, resulting in different chemical reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(methylthio)-:
Uniqueness
The presence of the 2-chloroethoxy methyl group and the phenylthio group in 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
132774-41-5 |
|---|---|
Molecular Formula |
C14H15ClN2O3S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(2-chloroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |
InChI Key |
HITMYBFSWYFIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCCl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




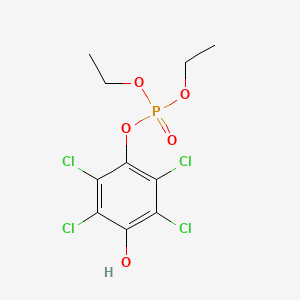
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

